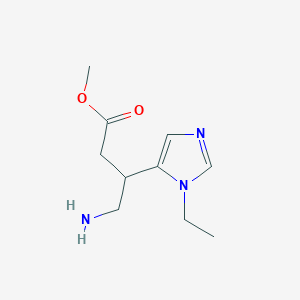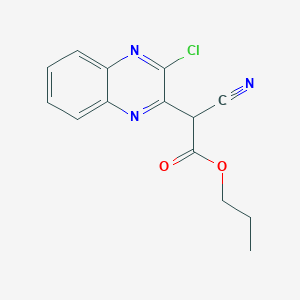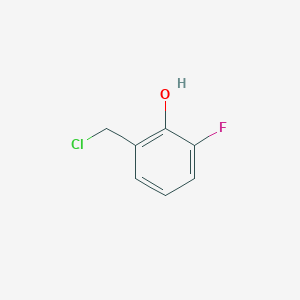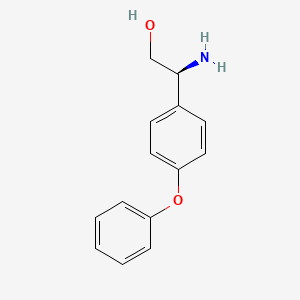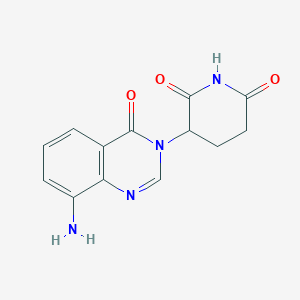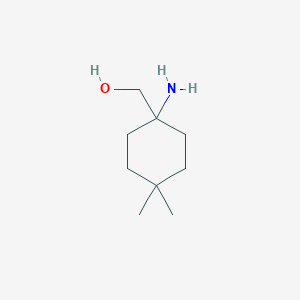
(1-Amino-4,4-dimethylcyclohexyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Amino-4,4-dimethylcyclohexyl)methanol is a chemical compound with the molecular formula C₉H₁₉NO and a molecular weight of 157.25 g/mol . It is characterized by the presence of an amino group and a hydroxyl group attached to a cyclohexane ring, which is further substituted with two methyl groups at the 4-position .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Amino-4,4-dimethylcyclohexyl)methanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of 4,4-dimethylcyclohexanone using a reducing agent such as sodium borohydride (NaBH₄) in the presence of an appropriate solvent like methanol . The reaction is carried out under mild conditions, typically at room temperature, to yield the desired alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and isolation to ensure the compound meets the required purity standards for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
(1-Amino-4,4-dimethylcyclohexyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 4,4-dimethylcyclohexanone or 4,4-dimethylcyclohexanal.
Reduction: Formation of 1-amino-4,4-dimethylcyclohexane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(1-Amino-4,4-dimethylcyclohexyl)methanol has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1-Amino-4,4-dimethylcyclohexyl)methanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow the compound to form hydrogen bonds and participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
(1-Aminomethyl-4,4-dimethylcyclohexyl)methanol: Similar structure with an aminomethyl group instead of an amino group.
4,4-Dimethylcyclohexanol: Lacks the amino group but has a similar cyclohexane ring structure.
Cyclohexanemethanol: Similar structure but without the methyl substitutions.
Uniqueness
(1-Amino-4,4-dimethylcyclohexyl)methanol is unique due to the presence of both amino and hydroxyl groups on a highly substituted cyclohexane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H19NO |
|---|---|
Peso molecular |
157.25 g/mol |
Nombre IUPAC |
(1-amino-4,4-dimethylcyclohexyl)methanol |
InChI |
InChI=1S/C9H19NO/c1-8(2)3-5-9(10,7-11)6-4-8/h11H,3-7,10H2,1-2H3 |
Clave InChI |
CWNXLKMNCCBSTO-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(CC1)(CO)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-4-[(oxiran-2-yl)methoxy]-1,3-benzoxazole](/img/structure/B13555001.png)
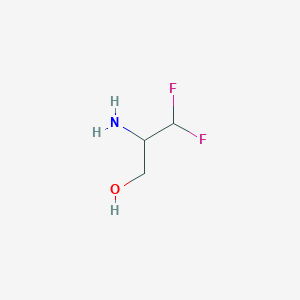
![[2-(3-Morpholin-4-ylsulfonylanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B13555016.png)
![1-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-ol](/img/structure/B13555017.png)
![4-{4-[(Piperidin-4-yl)methyl]benzoyl}morpholinehydrochloride](/img/structure/B13555023.png)

![4-oxo-4H,7H-thieno[2,3-b]pyridine-2-carboxylicacid](/img/structure/B13555033.png)
